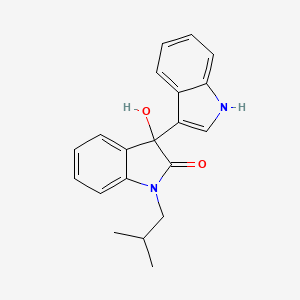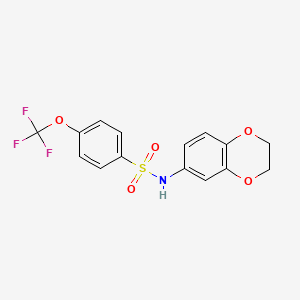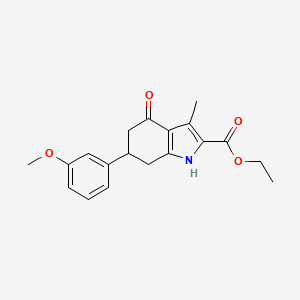
3'-hydroxy-1'-isobutyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Übersicht
Beschreibung
3'-hydroxy-1'-isobutyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, commonly known as BI-69A11, is a synthetic compound that belongs to the family of indole alkaloids. It has been extensively studied for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Wirkmechanismus
The exact mechanism of action of BI-69A11 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BI-69A11 has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth and proliferation, and the modulation of immune system function. It has also been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BI-69A11 is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges for its use in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on BI-69A11. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential use in combination with other anticancer agents. Finally, more studies are needed to explore its potential use as an antimicrobial agent, particularly against drug-resistant pathogens.
Wissenschaftliche Forschungsanwendungen
BI-69A11 has been studied extensively for its potential pharmacological properties. In vitro studies have demonstrated its anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory and antimicrobial activities.
Eigenschaften
IUPAC Name |
3-hydroxy-3-(1H-indol-3-yl)-1-(2-methylpropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)12-22-18-10-6-4-8-15(18)20(24,19(22)23)16-11-21-17-9-5-3-7-14(16)17/h3-11,13,21,24H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZUZGQNRUZEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(C1=O)(C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4434324.png)


![4-[(2-methoxyethyl)thio]-2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434345.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4434349.png)


![7-butyl-1-ethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434376.png)
![N-cyclopentyl-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4434380.png)
![3-chloro-8-(4-morpholinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4434382.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid](/img/structure/B4434386.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4434390.png)
